4-Bromocinnamaldehyde CAS number
4-Bromocinnamaldehyde CAS number
An In-depth Technical Guide to 4-Bromocinnamaldehyde (CAS Number: 49678-04-8)
This technical guide provides a comprehensive overview of 4-Bromocinnamaldehyde, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, spectroscopic data, synthesis, and biological activity, with a focus on its potential as an antimicrobial and antivirulence agent.
Physicochemical Properties
4-Bromocinnamaldehyde is a light yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a valuable resource for experimental design and computational modeling.
| Property | Value | Reference |
| CAS Number | 49678-04-8 | [1] |
| Molecular Formula | C₉H₇BrO | [1] |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Light Yellow Solid | [1] |
| Melting Point | 78-82 °C | |
| Boiling Point | 310.5 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 114.5 ± 8.3 °C | [1] |
| Refractive Index | 1.612 | [1] |
| Solubility | Soluble in alcohol and ether, insoluble in water. |
Spectroscopic Data
The structural elucidation of 4-Bromocinnamaldehyde is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of trans-4-Bromocinnamaldehyde provide detailed information about its molecular structure. The chemical shifts are influenced by the aromatic ring, the bromine substituent, and the conjugated aldehyde group. While a specific, fully assigned spectrum for 4-Bromocinnamaldehyde was not found in the search results, the expected chemical shifts can be inferred from the analysis of cinnamaldehyde and its derivatives.[2]
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.7 | Doublet | ~7.5 |
| Vinylic (=CH-CHO) | ~6.7 | Doublet of Doublets | ~16, ~7.5 |
| Vinylic (Ar-CH=) | ~7.5 | Doublet | ~16 |
| Aromatic (ortho to -CH=CHCHO) | ~7.5-7.6 | Doublet | ~8.5 |
| Aromatic (ortho to -Br) | ~7.6-7.7 | Doublet | ~8.5 |
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~193 |
| Vinylic (=CH-CHO) | ~129 |
| Vinylic (Ar-CH=) | ~150 |
| Aromatic (C-Br) | ~128 |
| Aromatic (C-CH=CHCHO) | ~135 |
| Aromatic (CH) | ~130, ~132 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromocinnamaldehyde exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~3050 | Aromatic C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch |
| ~1680 | C=O stretch (conjugated aldehyde) |
| ~1625 | C=C stretch (alkene) |
| ~1580, ~1480 | C=C stretch (aromatic) |
| ~970 | C-H bend (trans-alkene) |
| ~820 | C-H bend (p-disubstituted aromatic) |
| ~540 | C-Br stretch |
Experimental Protocols
Synthesis of 4-Bromocinnamaldehyde via Aldol Condensation
A common and effective method for the synthesis of 4-Bromocinnamaldehyde is the Claisen-Schmidt condensation, a type of aldol condensation, between 4-bromobenzaldehyde and acetaldehyde in the presence of a base.[3][4][5]
Materials:
-
4-Bromobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-bromobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide to the flask with continuous stirring.
-
Add acetaldehyde dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Bromocinnamaldehyde.
Purification
The crude product can be purified by recrystallization or column chromatography.[6][7][8][9][10]
Recrystallization Protocol:
-
Dissolve the crude 4-Bromocinnamaldehyde in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.
Column Chromatography Protocol:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent to yield purified 4-Bromocinnamaldehyde.
Biological Activity and Signaling Pathways
4-Bromocinnamaldehyde has demonstrated significant biological activity, particularly as an antibacterial and antivirulence agent.
Antibacterial and Antivirulence Activity
Studies have shown that 4-Bromocinnamaldehyde is effective against various pathogenic bacteria, including Vibrio parahaemolyticus and Agrobacterium tumefaciens.[1][11] Its mechanism of action appears to be multifaceted, primarily targeting bacterial virulence factors rather than causing direct cell death at sub-inhibitory concentrations.[1][12]
Key antivirulence effects include:
-
Inhibition of Biofilm Formation: 4-Bromocinnamaldehyde significantly reduces the ability of bacteria to form biofilms on various surfaces.[1][11]
-
Suppression of Motility: It inhibits bacterial swimming and swarming motilities, which are crucial for colonization and infection.[1]
-
Downregulation of Virulence Genes: The compound has been shown to downregulate the expression of genes responsible for the production of toxins, proteases, and other virulence factors.[1]
The minimum inhibitory concentrations (MICs) of 4-Bromocinnamaldehyde against V. parahaemolyticus have been reported to be as low as 50 µg/mL.[1]
Signaling Pathways
While specific signaling pathways modulated by 4-Bromocinnamaldehyde in mammalian cells are not yet fully elucidated, studies on cinnamaldehyde and its derivatives suggest potential interactions with key cellular signaling cascades. In the context of its antimicrobial action, 4-Bromocinnamaldehyde likely interferes with bacterial signaling systems such as quorum sensing, which regulates the expression of many virulence factors.
In mammalian cells, cinnamaldehyde has been shown to influence pathways like PI3K/Akt and MAPK, which are involved in processes such as cell proliferation, inflammation, and apoptosis.[13][14][15][16][17] For instance, cinnamaldehyde can promote wound healing by up-regulating the PI3K and MAPK signaling pathways.[13] It has also been observed to induce apoptosis in cancer cells by impacting the Bcl-2 family of proteins and increasing reactive oxygen species (ROS) levels.[14][15][16][17] Further research is needed to determine if 4-Bromocinnamaldehyde exerts similar effects.
Visualizations
Synthesis and Purification Workflow
References
- 1. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. rsc.org [rsc.org]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. How To [chem.rochester.edu]
- 11. Frontiers | Inhibition of growth, biofilm formation, virulence, and surface attachment of Agrobacterium tumefaciens by cinnamaldehyde derivatives [frontiersin.org]
- 12. Frontiers | Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model [frontiersin.org]
- 13. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells | Semantic Scholar [semanticscholar.org]
- 15. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
